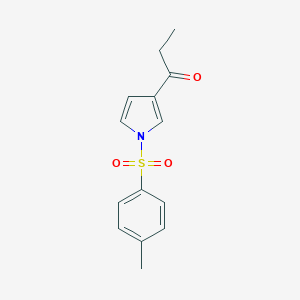

3-Propanoyl-1-tosylpyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-14(16)12-8-9-15(10-12)19(17,18)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUZPGNZSVCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435424 | |

| Record name | 3-Propanoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152171-06-7 | |

| Record name | 3-Propanoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Propanoyl-1-tosylpyrrole from 1-tosylpyrrole

An In-Depth Technical Guide to the Regioselective Synthesis of 3-Propanoyl-1-tosylpyrrole

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from 1-tosylpyrrole via Friedel-Crafts acylation. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the reaction's mechanistic underpinnings and practical execution.

Pyrrole scaffolds are foundational motifs in medicinal chemistry, appearing in numerous biologically active compounds. Specifically, 3-acylpyrrole derivatives serve as critical intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The introduction of an acyl group at the C3 position provides a versatile chemical handle for further functionalization.

However, the synthesis of 3-acylpyrroles is not trivial. The inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 (α) position, as the corresponding cationic intermediate (Wheland intermediate) is better stabilized by resonance compared to the intermediate formed from C3 attack.[3] Furthermore, the nitrogen atom's lone pair makes it susceptible to N-acylation. To overcome these challenges and achieve selective C3-acylation, a strategic approach involving nitrogen protection is required.

The use of a p-toluenesulfonyl (tosyl) group as a nitrogen protecting group is a highly effective strategy.[4] The electron-withdrawing nature of the tosyl group reduces the nucleophilicity of both the nitrogen and the pyrrole ring, mitigating unwanted side reactions. Crucially, under specific Friedel-Crafts conditions, the tosyl group directs acylation preferentially to the C3 position, providing a reliable route to the desired regioisomer.[5][6]

The Mechanism and Regiocontrol of Friedel-Crafts Acylation

The synthesis of this compound is achieved through a Lewis acid-catalyzed Friedel-Crafts acylation. The reaction proceeds via the formation of a highly electrophilic acylium ion from propanoyl chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[7][8] This electrophile then attacks the electron-rich 1-tosylpyrrole ring.

The Critical Role of the Lewis Acid in Directing C3 Selectivity

The regiochemical outcome of this reaction is profoundly influenced by the choice and stoichiometry of the Lewis acid. While typical electrophilic substitution on pyrrole favors the C2 position, the acylation of N-p-toluenesulfonylpyrrole using a strong Lewis acid like AlCl₃ yields the 3-acyl derivative as the major product.[5]

This high C3 selectivity is attributed to the formation of an organoaluminum intermediate. It is hypothesized that when at least one equivalent of AlCl₃ is used, it coordinates not only to the acyl chloride but also to the sulfonyl group of the tosyl moiety. This complexation, followed by a proposed intermediate step, leads to a species that preferentially delivers the acyl group to the C3 position.[5] In contrast, the use of weaker Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or substoichiometric amounts of AlCl₃ results in a significant increase in the formation of the C2-acylated product.[3][5] This mechanistic nuance is the cornerstone of achieving the desired regioselectivity.

Caption: Mechanism of the Friedel-Crafts acylation of 1-tosylpyrrole.

Experimental Protocol and Data

This section provides a detailed, field-proven methodology for the synthesis of this compound. Adherence to anhydrous conditions is critical for success.

Materials and Reagents

-

1-Tosylpyrrole (1 equiv)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.0 equiv)

-

Propanoyl Chloride (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Step-by-Step Synthesis Procedure

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Initial Solution: Dissolve 1-tosylpyrrole (1 equiv) in anhydrous dichloromethane.

-

Lewis Acid Addition: Cool the flask to 0 °C in an ice-water bath. Carefully and portion-wise, add anhydrous aluminum chloride (2.0 equiv) to the stirred solution. The addition may be exothermic.

-

Acyl Chloride Addition: Add propanoyl chloride (1.2 equiv) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by pouring the mixture slowly and carefully into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[9]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

Summary of Key Reaction Parameters

The following table summarizes the effect of reaction conditions on the regioselectivity of the acylation of N-p-toluenesulfonylpyrrole, based on published data.[5]

| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | C3:C2 Isomer Ratio | Total Yield (%) |

| 1 | AlCl₃ | 2.0 | Dichloromethane | >98:2 | High |

| 2 | AlCl₃ | 2.0 | 1,2-Dichloroethane | >98:2 | High |

| 3 | AlCl₃ | 1.0 | Dichloromethane | 85:15 | Moderate |

| 4 | EtAlCl₂ | 2.0 | Dichloromethane | 33:67 | Moderate |

This data clearly demonstrates that using at least two equivalents of AlCl₃ is crucial for achieving high selectivity for the desired C3 product.[5]

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of 1-tosylpyrrole is a robust and reliable method for the synthesis of this compound. The success of this synthesis hinges on a clear understanding of the reaction mechanism and the critical role of the Lewis acid. By employing a strong Lewis acid, such as aluminum chloride, in stoichiometric excess (≥ 2 equivalents), the reaction pathway is directed towards the formation of a key intermediate that ensures high regioselectivity for the desired C3-acylated product. The detailed protocol provided herein offers a validated procedure for researchers to confidently produce this valuable synthetic building block for applications in medicinal chemistry and beyond.

References

-

Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104-2112. [Link]

-

Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Wang, W., et al. (2010). Highly Enantioselective Synthesis of β-Heteroaryl-Substituted Dihydrochalcones through Friedel–Crafts Alkylation of Indoles and Pyrrole. Chemistry – A European Journal, 16(40), 12244-12252. [Link]

-

Yu, W., et al. (2018). Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles. Scilit. [Link]

-

Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(20), 13584-13589. [Link]

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

-

Powerful pawar(Teach India). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction [Video]. YouTube. [Link]

-

ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Link]

-

Organic Chemistry Frontiers. (2022). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Royal Society of Chemistry. [Link]

-

Chemrobotics. (n.d.). The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. [Link]

-

University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

ResearchGate. (2018). Synthesis of 3,4-diaryl- and 4-acyl-3-arylpyrroles and study of their antimitotic activity. [Link]

-

ResearchGate. (n.d.). One-pot synthesis of 3-acylpyrroles. [Link]

-

MDPI. (2020). 1-Phenyl-3-tosyl-1H-pyrrole. [Link]

-

Wikipedia. (n.d.). Tosyl group. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. websites.umich.edu [websites.umich.edu]

An In-Depth Technical Guide to 3-Propanoyl-1-tosylpyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Propanoyl-1-tosylpyrrole, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical properties, a robust synthesis protocol via regioselective Friedel-Crafts acylation, and its potential applications in drug discovery. By leveraging the directing effect of the N-tosyl group, this guide offers a pathway to this valuable scaffold. This document is intended to equip researchers and professionals with the essential knowledge for the effective utilization of this compound in their scientific endeavors.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The diverse biological activities exhibited by pyrrole-containing molecules, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in medicinal chemistry.[3][4] The strategic functionalization of the pyrrole ring is paramount in modulating the pharmacological profile of these compounds.

Among the various functionalized pyrroles, 3-acylpyrroles are particularly significant synthetic intermediates. However, the inherent electronic properties of the pyrrole ring favor electrophilic substitution at the C2 position, making the regioselective synthesis of 3-substituted pyrroles a synthetic challenge. To overcome this, the use of protecting and directing groups on the pyrrole nitrogen has emerged as a powerful strategy.

This guide focuses on this compound, a molecule that exemplifies the successful application of the N-tosyl group to direct acylation to the C3 position. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack and sterically hinders the C2 and C5 positions, thereby favoring substitution at the C3 and C4 positions. This technical guide will provide a detailed exploration of the synthesis, properties, and applications of this important building block.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 152171-06-7 | [5] |

| Molecular Formula | C₁₄H₁₅NO₃S | [5] |

| Molecular Weight | 277.34 g/mol | Calculated |

| IUPAC Name | 1-[1-(p-tolylsulfonyl)-1H-pyrrol-3-yl]propan-1-one | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 1-tosylpyrrole. The tosyl group plays a crucial role in directing the incoming acyl group to the 3-position of the pyrrole ring, particularly when a strong Lewis acid like aluminum chloride (AlCl₃) is employed.[6]

Reaction Mechanism: The Role of the Tosyl Group

The regioselectivity of the Friedel-Crafts acylation of 1-tosylpyrrole is a subject of mechanistic interest. It is hypothesized that with a strong Lewis acid like AlCl₃, the reaction may proceed through an organoaluminum intermediate.[6] The initial interaction of AlCl₃ with 1-tosylpyrrole can lead to the formation of an intermediate where the aluminum is coordinated to the pyrrole ring. This intermediate then reacts with the acylating agent. The steric bulk of the tosyl group and the electronic deactivation of the ring influence the position of acylation, favoring the less hindered C3 position. Weaker Lewis acids, in contrast, tend to result in a higher proportion of the 2-acyl isomer.[6]

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established methods for the Friedel-Crafts acylation of N-tosylpyrroles.[7][8]

Materials:

-

1-Tosylpyrrole

-

Propanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Add propanoyl chloride (1.1 to 1.2 equivalents) dropwise to the stirred suspension of aluminum chloride in dichloromethane. Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of 1-Tosylpyrrole: Dissolve 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization and Spectral Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are expected spectral data based on the analysis of similar compounds.[3][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the ethyl group of the propanoyl moiety, and the tosyl group. The pyrrole protons should appear as distinct multiplets. The C2-H proton is expected to be the most downfield of the pyrrole protons.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the propanoyl group, the carbons of the pyrrole ring, the ethyl group, and the tosyl group. The C3 carbon of the pyrrole ring, being attached to the electron-withdrawing propanoyl group, will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the range of 1660-1680 cm⁻¹. Other characteristic peaks will include those for the C-H, C=C, and S=O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 277.34 g/mol .

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrrole nucleus is a key component in a wide array of biologically active compounds.[5][12]

Scaffold for Bioactive Molecules

The 3-acylpyrrole moiety is a common structural motif in various pharmacologically active compounds. The propanoyl group can be further elaborated or modified to introduce different functionalities, allowing for the generation of a library of compounds for biological screening. Pyrrole derivatives have shown a broad spectrum of activities, including:

The tosyl group can be readily removed under basic conditions to yield the free NH-pyrrole, providing another point for diversification.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. The strategic use of the N-tosyl group enables the regioselective introduction of a propanoyl group at the C3 position of the pyrrole ring, a transformation that is otherwise challenging. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and its potential applications. The information presented herein is intended to facilitate the work of researchers in their efforts to synthesize novel and potentially therapeutic compounds based on the pyrrole scaffold.

References

-

Bruker. (n.d.). Supplementary Information. Retrieved from [Link]

- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

- Liang, T., et al. (2023). The Application of Pyrrolo[2,3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136.

-

PubChem. (n.d.). 1-Tosylpyrrole. Retrieved from [Link]

- Raffa, D., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 215, 113271.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). Molecules, 27(19), 6523.

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

-

DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;.... Retrieved from [Link]

-

MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). WO2020094403A1 - Process for the synthesis of lactams.

-

PubMed. (2014). Mass spectrometric and computational studies on the reaction of aromatic peroxyl radicals with phenylacetylene using the distonic radical ion approach. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. Retrieved from [Link]

-

Slideshare. (n.d.). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX. Retrieved from [Link]

Sources

- 1. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound | 152171-06-7 [amp.chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 7. websites.umich.edu [websites.umich.edu]

- 8. websites.umich.edu [websites.umich.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Tosylpyrrole | 17639-64-4 [chemicalbook.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Spectroscopic Elucidation of 3-Propanoyl-1-tosylpyrrole: A Predictive and Methodological Guide

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyrroles are fundamental scaffolds. Their diverse functionalities allow for the fine-tuning of electronic and steric properties, leading to a vast array of compounds with significant therapeutic and technological potential. The precise characterization of these molecules is a cornerstone of research and development, ensuring structural integrity, purity, and a clear understanding of structure-activity relationships. This guide provides an in-depth technical overview of the predicted spectroscopic data for 3-Propanoyl-1-tosylpyrrole, a molecule featuring a pyrrole core functionalized with an electron-withdrawing propanoyl group at the 3-position and a robust tosyl protecting group on the nitrogen.

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the spectroscopic data, the atoms of this compound are systematically labeled as shown in the diagram below. This labeling will be referenced throughout the guide.

Caption: Molecular structure of this compound with atom labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyrrole ring, the propanoyl chain, and the tosyl group. The electron-withdrawing nature of both the tosyl and propanoyl groups will significantly deshield the pyrrole protons, causing them to appear at higher chemical shifts (downfield) compared to an unsubstituted pyrrole.[1]

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H5 | 8.0 - 8.2 | Doublet of doublets (dd) | J(H5,H4) ≈ 3-4 Hz, J(H5,H2) ≈ 1.5-2.5 Hz | Most deshielded pyrrole proton due to proximity to the electron-withdrawing tosyl group and conjugation with the propanoyl group. |

| H2 | 7.5 - 7.7 | Doublet of doublets (dd) | J(H2,H4) ≈ 1.5-2.5 Hz, J(H2,H5) ≈ 1.5-2.5 Hz | Deshielded by the adjacent nitrogen and tosyl group. |

| H4 | 6.4 - 6.6 | Doublet of doublets (dd) | J(H4,H5) ≈ 3-4 Hz, J(H4,H2) ≈ 1.5-2.5 Hz | Least deshielded pyrrole proton, shifted downfield relative to unsubstituted pyrrole. |

| H8 (2H) | 2.8 - 3.0 | Quartet (q) | J(H8,H9) ≈ 7-8 Hz | Methylene protons adjacent to the carbonyl group. |

| H9 (3H) | 1.1 - 1.3 | Triplet (t) | J(H9,H8) ≈ 7-8 Hz | Methyl protons of the ethyl group. |

| H14'/H18' (4H) | 7.8 - 8.0 | Doublet (d) | J(ortho) ≈ 8-9 Hz | Aromatic protons on the tosyl group ortho to the sulfonyl group. |

| H15'/H17' (4H) | 7.3 - 7.5 | Doublet (d) | J(ortho) ≈ 8-9 Hz | Aromatic protons on the tosyl group meta to the sulfonyl group. |

| H19' (3H) | 2.4 - 2.5 | Singlet (s) | N/A | Methyl protons of the tosyl group. |

Note: Predicted chemical shifts are for a CDCl₃ solution and can be influenced by solvent choice. Intermolecular and intramolecular effects can alter chemical shifts.[2][3][4][5][6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The carbonyl carbon (C6) and the carbons of the pyrrole ring attached to the electron-withdrawing groups are expected to be the most downfield.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C6 | 195 - 200 | Carbonyl carbon, highly deshielded. |

| C16' | 145 - 147 | Tosyl aromatic carbon attached to the methyl group. |

| C13' | 135 - 137 | Tosyl aromatic carbon attached to the sulfonyl group. |

| C3 | 130 - 133 | Pyrrole carbon attached to the propanoyl group. |

| C15'/C17' | 129 - 131 | Tosyl aromatic carbons meta to the sulfonyl group. |

| C14'/C18' | 127 - 129 | Tosyl aromatic carbons ortho to the sulfonyl group. |

| C5 | 125 - 128 | Pyrrole α-carbon. |

| C2 | 120 - 123 | Pyrrole α-carbon. |

| C4 | 110 - 113 | Pyrrole β-carbon. |

| C8 | 30 - 35 | Methylene carbon of the propanoyl group. |

| C19' | 21 - 22 | Methyl carbon of the tosyl group. |

| C9 | 8 - 12 | Methyl carbon of the propanoyl group. |

Experimental Protocol: NMR Data Acquisition

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and efficient elution of the compound. A typical program might start at 100 °C, ramp to 280 °C, and hold for several minutes.

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C) to ensure the sample remains in the gas phase.

-

For the MS, use a standard electron ionization energy of 70 eV. [7]Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will travel through the GC column, be separated from other components, and then enter the MS ion source.

-

The acquired mass spectrum corresponding to the GC peak of the compound can then be analyzed.

-

Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathways to confirm the structure.

-

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive framework, it underscores the fundamental principles of structural elucidation that are broadly applicable in chemical research. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and provide structural information through fragmentation analysis. The detailed protocols provided herein offer a robust starting point for the empirical analysis of this molecule and other novel substituted pyrroles, facilitating the rigorous characterization required in modern drug discovery and materials science.

References

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link] [8]9. Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Available at: [Link] [4]10. J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link] [5]11. MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link] [9]12. Scribd. NMR Sample Preparation Guide. Available at: [Link] [10]13. Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link] [6]14. Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link] [11]15. Novabiochem. NMR sample preparation guidelines. Available at: [Link]

-

SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Available at: [Link] [12]25. Journal of the Chemical Society (Resumed). 494. The infrared spectra and structure of some 2-acylpyrroles. Available at: [Link] [13]26. Sci-Hub. 494. The infrared spectra and structure of some 2-acylpyrroles. Available at: [Link] [14]27. ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives.... Available at: [Link]

-

Journal of the Chemical Society. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. scribd.com [scribd.com]

- 11. organomation.com [organomation.com]

- 12. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 13. 494. The infrared spectra and structure of some 2-acylpyrroles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. sci-hub.ru [sci-hub.ru]

An In-depth Technical Guide to the Discovery and Initial Characterization of Acylated Tosylpyrroles

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the discovery, synthesis, and initial characterization of acylated tosylpyrroles. It is designed to offer not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a deeper understanding of this versatile chemical scaffold.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a five-membered, nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry. It is a privileged scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1] The synthetic accessibility of the pyrrole core allows for extensive structural modifications, enabling the fine-tuning of its biological activity and selectivity for specific targets.

The introduction of a tosyl (p-toluenesulfonyl) group to the pyrrole nitrogen significantly alters the ring's chemical properties. This modification enhances its electrophilicity, making it a versatile intermediate for further functionalization.[2] Subsequent acylation of the N-tosylpyrrole ring introduces a key carbonyl functional group, which can serve as a handle for further synthetic transformations or as a crucial pharmacophoric element for biological interactions. This guide will delve into the nuances of synthesizing and characterizing these important acylated tosylpyrrole derivatives.

Part 1: The Discovery and Synthesis of Acylated Tosylpyrroles

The synthesis of acylated tosylpyrroles is primarily achieved through the electrophilic acylation of a pre-formed N-tosylpyrrole ring. The regioselectivity of this acylation is a critical aspect, with substitution occurring at either the C-2 or C-3 position of the pyrrole ring. Seminal work in this area has revealed that the choice of catalyst and reaction conditions can dictate the major regioisomer formed.

Synthesis of the N-Tosylpyrrole Precursor

The journey to acylated tosylpyrroles begins with the synthesis of the N-tosylpyrrole starting material. This is typically achieved by reacting pyrrole with p-toluenesulfonyl chloride in the presence of a base.

Objective: To synthesize N-tosylpyrrole from pyrrole and p-toluenesulfonyl chloride.

Materials:

-

Pyrrole

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Methanol

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Under an inert nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of pyrrole.

-

Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Continue stirring at room temperature for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of methanol and water to yield pure 1-tosyl-1H-pyrrole.[2]

Self-Validating System:

-

In-process control: Monitor the disappearance of the pyrrole starting material and the appearance of the N-tosylpyrrole product by TLC. The product should have a different Rf value than the starting material.

-

Confirmation of success: The formation of a solid product upon workup and purification is expected. The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Regioselective Acylation of N-Tosylpyrrole

The Friedel-Crafts acylation of N-tosylpyrrole is a key transformation for introducing an acyl group onto the pyrrole ring. The regiochemical outcome of this reaction is highly dependent on the Lewis acid catalyst employed.

A pivotal study reinvestigating the Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole provided a mechanistic explanation for the observed regioselectivity.[3]

-

Formation of the 3-Acyl Isomer with Strong Lewis Acids (e.g., AlCl₃): When a strong Lewis acid like aluminum chloride (AlCl₃) is used in stoichiometric amounts, the reaction is believed to proceed through an organoaluminum intermediate. This intermediate favors the formation of the 3-acyl derivative as the major product.[3]

-

Formation of the 2-Acyl Isomer with Weaker Lewis Acids: In contrast, the use of weaker Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) leads to the preferential formation of the 2-acyl isomer.[3] This is the expected product from a classical electrophilic aromatic substitution on the electron-rich pyrrole ring.

This understanding allows for the selective synthesis of either the 2- or 3-acylated tosylpyrrole by judicious choice of the Lewis acid catalyst.

Objective: To regioselectively synthesize a 3-acylated N-tosylpyrrole using a strong Lewis acid catalyst.

Materials:

-

N-Tosylpyrrole

-

Acyl chloride (e.g., acetyl chloride)

-

Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a stirred suspension of aluminum chloride (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the acyl chloride (1.1 equivalents) dropwise.

-

After stirring for 15 minutes, add a solution of N-tosylpyrrole (1.0 equivalent) in DCM dropwise.

-

Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-acyl-1-tosylpyrrole.[2]

Self-Validating System:

-

In-process control: TLC analysis should show the consumption of N-tosylpyrrole and the formation of a new, more polar spot corresponding to the acylated product.

-

Confirmation of success: The purified product should be characterized by NMR spectroscopy to confirm the 3-position of the acyl group. The expected splitting pattern of the pyrrole protons in the ¹H NMR spectrum is a key indicator.

Objective: To synthesize a 2-acylated N-tosylpyrrole using trifluoroacetic anhydride (TFAA) as an activating agent for a carboxylic acid.

Materials:

-

N-Tosylpyrrole

-

Carboxylic acid (e.g., acetic acid)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a nitrogen-purged flask containing N-tosylpyrrole (1.0 equivalent) and the carboxylic acid (3.0 equivalents) in dry DCM, add trifluoroacetic anhydride (10 equivalents) dropwise at ambient temperature.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash with 1 M aqueous sodium carbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic solutions, wash with brine, dry over magnesium sulfate, and filter.

-

Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield the 2-acyl-1-tosylpyrrole.[4]

Self-Validating System:

-

In-process control: Monitor the reaction by TLC for the disappearance of the starting N-tosylpyrrole and the appearance of the product spot.

-

Confirmation of success: Characterize the purified product by NMR to confirm acylation at the 2-position.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of acylated tosylpyrroles.

Part 2: Initial Characterization of Acylated Tosylpyrroles

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized acylated tosylpyrroles. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a powerful tool for determining the regiochemistry of the acylation. The chemical shifts and coupling constants of the pyrrole ring protons are diagnostic.

-

For 2-acyl-1-tosylpyrroles , one would expect to see three distinct signals for the pyrrole protons, often as a doublet of doublets, a triplet, and a doublet of doublets.

-

For 3-acyl-1-tosylpyrroles , the symmetry of the molecule is different, leading to a different set of signals for the pyrrole protons, typically a doublet, a triplet, and a doublet.

-

-

¹³C NMR: This technique provides information about the carbon framework of the molecule. The chemical shift of the carbonyl carbon is a key indicator of acylation. The number of signals for the pyrrole carbons also helps to confirm the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions to look for in acylated tosylpyrroles include:

-

A strong carbonyl (C=O) stretching band, typically in the range of 1650-1700 cm⁻¹.

-

Strong absorptions corresponding to the sulfonyl (S=O) group of the tosyl moiety, usually around 1370 cm⁻¹ and 1170 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Tabulated Characterization Data

The following table summarizes expected and reported characterization data for representative 2- and 3-acetyl-1-tosylpyrroles.

| Compound | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 2-Acetyl-1-tosylpyrrole | Pyrrole-H: ~7.0-7.5 (m); Tosyl-ArH: ~7.3 (d), ~7.8 (d); Acetyl-CH₃: ~2.5 (s); Tosyl-CH₃: ~2.4 (s) | Carbonyl: ~188; Pyrrole-C: ~110-135; Tosyl-C: ~127-145; Acetyl-CH₃: ~26; Tosyl-CH₃: ~21 | C=O: ~1680; S=O: ~1370, 1175 | M⁺ expected | |

| 3-Acetyl-1-tosylpyrrole | Pyrrole-H: ~6.7 (t), ~7.3 (dd), ~7.8 (dd); Tosyl-ArH: ~7.3 (d), ~7.7 (d); Acetyl-CH₃: ~2.4 (s); Tosyl-CH₃: ~2.4 (s) | Carbonyl: ~192; Pyrrole-C: ~115-130; Tosyl-C: ~127-145; Acetyl-CH₃: ~27; Tosyl-CH₃: ~21 | C=O: ~1670; S=O: ~1370, 1175 | M⁺ expected |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific acyl group.

Diagram of Characterization Workflow

Caption: Workflow for the characterization of acylated tosylpyrroles.

Part 3: Initial Biological Characterization and Applications in Drug Discovery

The initial interest in tosylpyrrole derivatives stems from their diverse biological activities. The incorporation of a tosyl group, which contains a sulfonamide moiety, makes these compounds interesting candidates for targeting enzymes that are inhibited by sulfonamides.

Carbonic Anhydrase Inhibition

A primary area of investigation for tosylpyrrole derivatives is their potential as inhibitors of carbonic anhydrases (CAs).[2][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2][6]

The sulfonamide group is a well-established zinc-binding group that is crucial for the inhibitory activity of many CA inhibitors. The tosyl group in acylated tosylpyrroles provides this key functionality. It is hypothesized that the sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, while the acylated pyrrole core can be modified to achieve selectivity for different CA isoforms.[2][5] Some synthesized pyrrole derivatives have shown effective inhibitory effects on human carbonic anhydrase II (hCA II), with inhibition constants (Ki) in the sub-micromolar range.[2][5]

Diagram of Carbonic Anhydrase Inhibition Mechanism

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Rationale for Further Drug Development

The acylated tosylpyrrole scaffold offers several advantages for drug development professionals:

-

Synthetic Tractability: The synthesis of the core scaffold and the introduction of the acyl group are well-established, allowing for the creation of diverse libraries of compounds for screening.

-

Modularity: The acyl group and substitutions on the tosyl ring can be readily varied to optimize potency, selectivity, and pharmacokinetic properties.

-

Proven Pharmacophore: The sulfonamide moiety is a known and effective zinc-binding group for a range of metalloenzymes, providing a strong starting point for inhibitor design.

The initial characterization of acylated tosylpyrroles reveals a class of compounds with significant potential in medicinal chemistry. Their straightforward synthesis, well-defined structure-activity relationships, and demonstrated biological activity make them an attractive scaffold for the development of novel therapeutics targeting a range of diseases. Further investigation into their biological mechanisms of action and optimization of their pharmacological profiles is a promising avenue for future research.

References

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. [Link]

-

Synthetic Approaches to Novel Human Carbonic Anhydrase Isoform Inhibitors Based on Pyrrol-2-one Moiety. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC - NIH. [Link]

-

A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. PubMed. [Link]

-

Carbonic anhydrase inhibitors: Synthesis, molecular docking, cytotoxic and inhibition of the human carbonic anhydrase isoforms I, II, IX, XII with novel benzenesulfonamides incorporating pyrrole, pyrrolopyrimidine and fused pyrrolopyrimidine moieties. PubMed. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH. [Link]

-

Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry. [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. [Link]

-

A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered. CONICET. [Link]

-

Heterocyclic compounds as carbonic anhydrase inhibitor. Taylor & Francis Online. [Link]

-

Friedel-Crafts acylation (video). Khan Academy. [Link]

-

N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. SciSpace. [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI. [Link]

-

A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered | Request PDF. ResearchGate. [Link]

-

A review article on biological importance of pyrrole. GSC Biological and Pharmaceutical Sciences. [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]

-

Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. [Link]

-

Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Organic Chemistry Portal. [Link]

-

The synthesis of 1-tosyl-1H-pyrrole. Reprinted with permission from Ref... ResearchGate. [Link]

-

1-Tosylpyrrole | C11H11NO2S | CID 640087. PubChem - NIH. [Link]

-

Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

Sources

- 1. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 2. Novel sulfonamides bearing pyrrole and pyrrolopyrimidine moieties as carbonic anhydrase inhibitors: Synthesis, cytotoxic activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity screening of 3-Propanoyl-1-tosylpyrrole

An In-Depth Technical Guide to the Biological Activity Screening of 3-Propanoyl-1-tosylpyrrole

Authored by: A Senior Application Scientist

Foreword: The Rationale for Screening this compound

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1][2][3] From the anti-inflammatory drug Tolmetin to the cholesterol-lowering agent Atorvastatin, the pyrrole nucleus is a testament to nature's efficiency and a fertile ground for drug discovery.[2] The functionalization of this core, for instance, by introducing a tosyl group at the N1 position and a propanoyl group at the C3 position, creates a novel chemical entity—this compound—with unexplored therapeutic potential. The electron-withdrawing nature of the tosyl group significantly modulates the electronic properties of the pyrrole ring, potentially influencing its interaction with biological targets.[4]

This guide presents a structured, field-proven strategy for the comprehensive . It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of protocols to explain the causality behind experimental choices. Our approach is a tiered system, beginning with broad primary screens to identify general bioactivity and progressing to more focused secondary and mechanistic assays to elucidate the compound's mode of action. Every protocol is presented as a self-validating system, emphasizing the critical role of controls to ensure data integrity and trustworthiness.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount. This knowledge informs stock solution preparation, potential liabilities like poor solubility, and interpretation of assay results.

| Property | Value | Source / Notes |

| IUPAC Name | 1-(1-Tosyl-1H-pyrrol-3-yl)propan-1-one | --- |

| CAS Number | 152171-06-7 | [5] |

| Molecular Formula | C₁₄H₁₅NO₃S | --- |

| Molecular Weight | 277.34 g/mol | --- |

| Appearance | Off-white to yellow solid | Typical for this class |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | Crucial for assay preparation. A high-concentration DMSO stock is standard. |

A Tiered Strategy for Biological Activity Screening

Efficiency in drug discovery hinges on a logical progression of experiments. A tiered or hierarchical approach ensures that resources are focused on compounds with the most promising activity, weeding out inactive or overly toxic candidates early in the process.

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Broad-Spectrum Screening

The initial goal is to cast a wide net to determine if the compound possesses any significant biological activity at reasonable concentrations. We will focus on two fundamental areas where pyrrole derivatives have historically shown promise: anticancer and antimicrobial activities.[1][3][6]

1. General Cytotoxicity Screening

Cytotoxicity is a measure of a compound's ability to induce cell death.[7] This is a foundational assay in oncology drug discovery and also serves as an initial safety screen. A common and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration of the compound that inhibits cell viability by 50% (IC50).[7]

-

Materials:

-

This compound dissolved in DMSO to create a 10 mM stock solution.

-

A panel of human cancer cell lines (e.g., MCF-7 (breast), LoVo (colon), A549 (lung)) and a normal cell line (e.g., HUVEC) to assess selectivity.[6][8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Positive control (e.g., Doxorubicin).

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound stock in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][9]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

-

2. Broad-Spectrum Antimicrobial Screening

The pyrrole scaffold is present in several antimicrobial agents.[1] The initial screen should assess the compound's activity against a representative panel of pathogenic bacteria. The gold standard for this is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

-

Materials:

-

This compound 10 mM stock in DMSO.

-

Bacterial strains: A panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

-

Sterile 96-well U-bottom plates.

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

-

Positive control (e.g., Ciprofloxacin).

-

-

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in CAMHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound and bacteria to their final testing concentrations.

-

Controls: Include a positive control antibiotic, a growth control (bacteria in broth only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[13]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

-

Tier 2: Secondary & Mechanistic Screening

Positive "hits" from Tier 1 screening warrant a deeper investigation to understand their mechanism of action and spectrum of activity.

1. Mechanism of Cytotoxicity: Membrane Integrity vs. Apoptosis

If this compound shows cytotoxic activity, it is crucial to determine how it kills cells. A key distinction is between necrosis (uncontrolled cell death involving membrane rupture) and apoptosis (programmed cell death). The Lactate Dehydrogenase (LDH) assay is an excellent method for quantifying membrane integrity loss, a hallmark of necrosis.[7][14]

Experimental Protocol: LDH Release Assay

-

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][15] Its activity in the medium is proportional to the number of lysed cells.

Caption: Workflow for the Lactate Dehydrogenase (LDH) cytotoxicity assay.

-

Step-by-Step Methodology:

-

Setup: Plate and treat cells with the compound as described in the MTT assay protocol. Include two additional control sets: "Maximum LDH Release" (treat cells with a lysis buffer provided in commercial kits) and "Spontaneous LDH Release" (vehicle control).[7]

-

Supernatant Collection: After the incubation period, centrifuge the plate gently (e.g., 250 x g for 5 minutes).

-

Transfer: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[15]

-

Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[7]

-

Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

-

Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100

-

Interpreting Cytotoxicity Data:

| Assay Result | Interpretation | Next Step |

| High MTT IC50 Low LDH Release | Compound is primarily cytostatic (inhibits proliferation) or induces apoptosis without membrane rupture. | Proceed with apoptosis assays (e.g., Annexin V/PI staining). |

| Low MTT IC50 High LDH Release | Compound is primarily necrotic , causing rapid loss of membrane integrity. | Investigate mechanisms of membrane disruption. |

If necrosis is not the primary mechanism, an Annexin V/Propidium Iodide (PI) flow cytometry assay should be performed. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI stains the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).[7] This provides a quantitative distinction between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Key signaling pathways leading to apoptosis.

2. Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting enzymes.[16][17] The pyrrole scaffold is a known inhibitor of various enzymes, including kinases, cholinesterases, and carbonic anhydrases.[4][6][18] A logical next step is to screen this compound against a panel of disease-relevant enzymes.

General Protocol: In Vitro Enzyme Inhibition Assay

-

Principle: An enzyme, its specific substrate, and the inhibitor (our compound) are combined. The rate of product formation is measured over time, typically via a change in absorbance or fluorescence. A reduction in this rate compared to a control without the inhibitor indicates inhibition.[19]

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine a buffer solution, the target enzyme, and varying concentrations of this compound.

-

Pre-incubation: Allow the enzyme and inhibitor to interact for a short period (e.g., 15 minutes).

-

Initiation: Start the reaction by adding the substrate.

-

Detection: Measure the signal (e.g., absorbance) at regular intervals using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value. Further kinetic studies can distinguish between competitive, non-competitive, and other modes of inhibition.[20]

-

Potential Enzyme Targets for Pyrrole Derivatives:

| Enzyme Class | Therapeutic Area | Rationale / Example |

| Protein Kinases | Oncology | Sunitinib, a multi-kinase inhibitor with a pyrrole core, is used in cancer therapy.[6] |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Certain pyrrole derivatives show selective inhibition of BChE over AChE.[18] |

| Carbonic Anhydrases (CA) | Glaucoma, Epilepsy | 1-Tosylpyrrole derivatives are known inhibitors of human carbonic anhydrase isoforms I and II.[4] |

Data Summary and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Cytotoxicity Screening Results

| Compound | Cell Line | IC50 (µM) | Assay Type |

| This compound | MCF-7 (Breast Cancer) | 5.2 | MTT |

| This compound | LoVo (Colon Cancer) | 8.9 | MTT |

| This compound | HUVEC (Normal) | > 100 | MTT |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 | MTT |

Interpretation: The hypothetical data shows the compound has moderate, selective cytotoxicity against cancer cell lines compared to a normal cell line, warranting further investigation into its mechanism of action.

Table 2: Hypothetical Antimicrobial and Enzyme Inhibition Results

| Assay Type | Target | Result (MIC or IC50 in µM) |

| Antimicrobial | S. aureus | 16 |

| Antimicrobial | E. coli | > 128 |

| Enzyme Inhibition | Butyrylcholinesterase | 2.5 |

| Enzyme Inhibition | Carbonic Anhydrase II | 45.1 |

Interpretation: The compound shows promising activity against a Gram-positive bacterium and potent inhibition of butyrylcholinesterase. This suggests two potential, distinct paths for further development.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By starting with broad, robust primary assays and progressing to more specific mechanistic studies, researchers can efficiently identify and validate the therapeutic potential of this novel compound. Positive results from this screening cascade would form the foundation for a hit-to-lead campaign, involving structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in more complex cellular and eventually in vivo models. The key to success lies not just in performing the experiments, but in understanding the logic that connects them, allowing the data to tell a coherent story about the compound's biological function.

References

- Benchchem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Biobide. (n.d.). What is an Inhibition Assay?.

- Cighir, et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.

- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

- Al-Shabib, et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.

- Kaderabkova, N. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.

- Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube.

- Unknown Author. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate.

- NIH Bookshelf. (2012). Mechanism of Action Assays for Enzymes.

- Cighir, et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate.

- Phan, et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. National Institutes of Health.

- Gualtieri, M. (2021). Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health.

- BioIVT. (n.d.). Enzyme Inhibition Studies.

- Shi, et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. National Institutes of Health.

- Pro-Lab Diagnostics. (n.d.). Antimicrobial Sensitivity Test (AST) and Resistance (AMR) Markers - How to Find the MIC.

- Lain-o, et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. National Institutes of Health.

- MDPI. (n.d.). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay.

- ResearchGate. (n.d.). MTT assays (% inhibition of cell viability) and LDH release assay (%....

- Chan, et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health.

- MDPI. (n.d.). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing.

- Benchchem. (n.d.). 1-Tosylpyrrole|Chemical Reagent for Research.

- Unknown Author. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds.

- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS.

- World Journal of Pharmaceutical Research. (2024). A review article on biological importance of pyrrole.

- Cocco, M. T., et al. (1988). Synthesis and biological activity of some pyrrole derivatives. I. PubMed.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.

- ChemicalBook. (n.d.). This compound | 152171-06-7.

- National Institutes of Health. (n.d.). 1-Tosylpyrrole. PubChem.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolmolchem.com [biolmolchem.com]

- 3. A review article on biological importance of pyrrole [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 152171-06-7 [amp.chemicalbook.com]

- 6. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rapidmicrobiology.com [rapidmicrobiology.com]

- 13. Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blog.biobide.com [blog.biobide.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

electrophilic substitution on the 1-tosylpyrrole ring system

An In-Depth Technical Guide to Electrophilic Substitution on the 1-Tosylpyrrole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a p-toluenesulfonyl (tosyl) group onto the nitrogen atom of pyrrole is a foundational strategy in organic synthesis for modulating the heterocycle's reactivity and directing the course of subsequent functionalization. This technical guide provides a comprehensive analysis of electrophilic substitution reactions on the 1-tosylpyrrole scaffold. We will explore the potent electron-withdrawing effect of the N-tosyl group, which deactivates the pyrrole ring to prevent polymerization and allows for controlled substitution.[1][2] A core focus is the resulting shift in regioselectivity, moving from the typical C2-substitution of pyrrole to a more nuanced outcome dependent on the electrophile and reaction conditions. This guide synthesizes mechanistic principles with field-proven experimental protocols for key transformations, including halogenation, acylation, and nitration, and concludes with methodologies for the crucial N-deprotection step.

Introduction: Taming the Reactivity of Pyrrole

Pyrrole is an electron-rich five-membered aromatic heterocycle, a structural motif prevalent in pharmaceuticals and natural products. The nitrogen atom's lone pair of electrons participates in the aromatic π-system, rendering the ring significantly more reactive towards electrophiles than benzene.[3][4] This heightened reactivity, while useful, often leads to challenges in controlled synthesis, including polysubstitution and a high propensity for acid-catalyzed polymerization.[5][6]

To harness the synthetic potential of pyrrole, the nitrogen atom is frequently protected with an electron-withdrawing group (EWG). The tosyl group is a premier choice among EWGs, specifically a sulfonyl protecting group, due to its profound impact on the ring's electronic properties.[1][7][8] It effectively tempers the ring's nucleophilicity, enhancing stability and enabling a broader range of selective chemical transformations.[1][2]

The Role of the N-Tosyl Group: Reactivity and Regioselectivity

The N-tosyl group deactivates the pyrrole ring towards electrophilic attack through its strong electron-withdrawing inductive effect.[1][2] This modulation is key to preventing undesirable side reactions. More importantly, it alters the regiochemical outcome of electrophilic substitution.

Unsubstituted pyrrole overwhelmingly favors electrophilic attack at the C2 (or α) position. This preference is dictated by the superior stability of the resulting carbocation intermediate (the σ-complex or Wheland intermediate), which can be described by three resonance structures that delocalize the positive charge, compared to only two for attack at the C3 (or β) position.[9][10][11]

dot graph ER_Mechanism { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Resonance stabilization of intermediates in pyrrole electrophilic substitution.

The N-tosyl group, by withdrawing electron density, destabilizes the cationic intermediates of both pathways. However, this deactivation is felt more strongly at the adjacent C2 position. This reduces the inherent stability advantage of the C2 pathway, making C3 substitution a more competitive and, in some cases, the preferred route.[12] Factors such as the nature and steric bulk of the electrophile, as well as the reaction conditions, become critical in determining the final C2:C3 product ratio.[12][13] For instance, Friedel-Crafts acylation of N-sulfonyl pyrroles is known to favor the C3 position.[13]

Key Electrophilic Substitution Reactions and Protocols

The use of the N-tosyl protecting group opens the door to a variety of controlled electrophilic substitution reactions. Below are representative protocols for key transformations.

Synthesis of 1-Tosylpyrrole

Before substitution, the pyrrole ring must be protected. A common and effective method involves the reaction of pyrrole with p-toluenesulfonyl chloride in the presence of a base.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4", label="General Synthesis Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General workflow for synthesis via 1-tosylpyrrole.

Experimental Protocol: Synthesis using Sodium Hydride [14]

-

Deprotonation: To a suspension of 60% sodium hydride (3.13 g) in anhydrous tetrahydrofuran (THF, 20 mL) under a nitrogen atmosphere, add a solution of pyrrole (5.00 g) in THF (20 mL) dropwise.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Sulfonylation: Add a solution of p-toluenesulfonyl chloride (14.2 g) in THF (20 mL) to the mixture. Continue stirring at room temperature for 3 hours.

-

Workup: After the reaction is complete, quench by carefully adding water. Separate the organic layer.

-

Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the residue from a mixture of methanol and water to afford pure 1-tosylpyrrole.

Friedel-Crafts Acylation and Sulfonation

Acylation and sulfonation are powerful C-C and C-S bond-forming reactions, respectively. With 1-tosylpyrrole, these reactions can be directed to furnish valuable intermediates. Notably, the sulfonation of a similar N-substituted pyrrole, 1-phenyl-1H-pyrrole, with tosyl chloride has been shown to yield the C3-substituted product as the major isomer.[15][16]

| Reaction | Substrate | Reagents & Conditions | Major Product | Yield | Reference |